molecular formula C5H5ClIN3 B8525054 3-Chloro-2-hydrazinyl-4-iodopyridine

3-Chloro-2-hydrazinyl-4-iodopyridine

Cat. No.: B8525054
M. Wt: 269.47 g/mol
InChI Key: KWPHHUZLMZZEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-hydrazinyl-4-iodopyridine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, hydrazine, and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-hydrazinyl-4-iodopyridine typically involves the nucleophilic substitution of halogen atoms in pyridine derivatives. One common method is the reaction of 2,3-dichloropyridine with hydrazine hydrate in the presence of a polar solvent such as ethanol, dimethylformamide, or tetrahydrofuran. The reaction is carried out under reflux conditions for several hours, followed by cooling and vacuum filtration to isolate the product .

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and reduce costs. This involves using a high molar ratio of hydrazine hydrate to the pyridine derivative and selecting appropriate solvents to facilitate the reaction. The reaction time and temperature are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-hydrazinyl-4-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Major Products Formed

Scientific Research Applications

3-Chloro-2-hydrazinyl-4-iodopyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-hydrazinyl-4-iodopyridine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-hydrazinopyridine
  • 2-Hydrazinyl-3-iodopyridine
  • 4-Iodo-2-hydrazinopyridine

Uniqueness

3-Chloro-2-hydrazinyl-4-iodopyridine stands out due to the presence of both chlorine and iodine substituents, which confer unique reactivity and biological activity. The combination of these substituents with the hydrazine group enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C5H5ClIN3

Molecular Weight

269.47 g/mol

IUPAC Name

(3-chloro-4-iodopyridin-2-yl)hydrazine

InChI

InChI=1S/C5H5ClIN3/c6-4-3(7)1-2-9-5(4)10-8/h1-2H,8H2,(H,9,10)

InChI Key

KWPHHUZLMZZEKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1I)Cl)NN

Origin of Product

United States

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